4-(2-Methylphenyl)piperazin-1-amine
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Overview
Description
4-(2-Methylphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2-methylphenyl group, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-Methylphenyl)piperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are structurally related and have been studied for their anti-tubercular activities.
Uniqueness
4-(2-Methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(2-methylphenyl)piperazin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKPYLQVMZTAFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570881 |
Source
|
Record name | 4-(2-Methylphenyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184034-77-3 |
Source
|
Record name | 4-(2-Methylphenyl)piperazin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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